molecular formula C15H10F6O B2875932 (3,5-Bis(trifluoromethyl)phenyl)(phenyl)methanol CAS No. 81390-93-4

(3,5-Bis(trifluoromethyl)phenyl)(phenyl)methanol

Cat. No.: B2875932
CAS No.: 81390-93-4
M. Wt: 320.234
InChI Key: IJECXTZHVDMNGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-Bis(trifluoromethyl)phenyl)(phenyl)methanol is an organic compound with the molecular formula C15H10F6O It is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to a phenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Bis(trifluoromethyl)phenyl)(phenyl)methanol typically involves the reduction of 3,5-bis(trifluoromethyl)acetophenone. One efficient method employs biocatalysis using whole cells of Trichoderma asperellum ZJPH0810, with ethanol and glycerol as dual cosubstrates for cofactor recycling . The reaction is carried out in distilled water medium at 30°C and 200 rpm, achieving a high yield of 93.4% with an enantiomeric excess (ee) value above 98%.

Industrial Production Methods

Industrial production of this compound can leverage similar biocatalytic processes, optimizing reaction parameters to scale up the production. The use of natural deep-eutectic solvents (NADES) and microaerobic conditions can further enhance the efficiency and yield of the biocatalytic reduction .

Chemical Reactions Analysis

Types of Reactions

(3,5-Bis(trifluoromethyl)phenyl)(phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethyl groups.

Major Products Formed

    Oxidation: The major product is 3,5-bis(trifluoromethyl)benzophenone.

    Reduction: The major product is (3,5-bis(trifluoromethyl)phenyl)methanol.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

(3,5-Bis(trifluoromethyl)phenyl)(phenyl)methanol has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    (3,5-Bis(trifluoromethyl)phenyl)ethanol: Similar structure but with an ethanol moiety instead of phenylmethanol.

    (3,5-Bis(trifluoromethyl)phenyl)thiourea: Contains a thiourea group, widely used as an organocatalyst.

    (3,5-Bis(trifluoromethyl)phenyl)acetophenone: The precursor in the synthesis of (3,5-Bis(trifluoromethyl)phenyl)(phenyl)methanol.

Uniqueness

This compound is unique due to its dual trifluoromethyl groups, which impart high stability and lipophilicity. These properties make it particularly valuable in the synthesis of pharmaceuticals and advanced materials, where such characteristics are desirable .

Properties

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F6O/c16-14(17,18)11-6-10(7-12(8-11)15(19,20)21)13(22)9-4-2-1-3-5-9/h1-8,13,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJECXTZHVDMNGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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